molecular formula C16H11FN4O2S B2888216 6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862976-38-3

6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2888216
CAS No.: 862976-38-3
M. Wt: 342.35
InChI Key: AUHRKZFAETVRCN-UHFFFAOYSA-N
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Description

6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C16H11FN4O2S and its molecular weight is 342.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been extensively studied for their anticancer properties. A series of isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549, with one compound showing potential as a p53 activator in colon cancer models due to its ability to induce G2/M cell cycle arrest and apoptosis through mitochondrial pathways (R. Kumbhare et al., 2014). Another study synthesized derivatives targeting breast, lung, prostate, and breast cancer cell lines, showing good to moderate activity (T. Yakantham et al., 2019).

Antimicrobial and Anti-TB Activity

The compound and related structures have shown promising antimicrobial activity. One study focused on the synthesis of eperezolid-like molecules, revealing high anti-Mycobacterium smegmatis activity, indicating potential for tuberculosis treatment (Meltem Yolal et al., 2012). Another research synthesized new 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities, with some compounds showing good activity against Mycobacterium tuberculosis (Hacer Bayrak et al., 2009).

Electrochromic and Physical Properties

Studies have also explored the structural manipulation of derivatives to investigate their physical properties. One such study developed novel six-membered polyimides to understand the effect of structural variation on optoelectronic characteristics and electrochromic performances, indicating the potential for use in electrochromic devices (C. Constantin et al., 2019).

Antiviral and Enzyme Inhibition

Derivatives containing the 6-fluorobenzothiazole moiety have shown antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), with some compounds outperforming standard antiviral drugs (D. Xie et al., 2017). Additionally, compounds have been synthesized to exhibit potent urease enzyme inhibition and nitric oxide scavenging activities, suggesting therapeutic potential beyond anticancer applications (Y. Gull et al., 2013).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c1-22-11-4-2-3-9(7-11)14-20-21-15(23-14)19-16-18-12-6-5-10(17)8-13(12)24-16/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHRKZFAETVRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.